molecular formula C14H13N5OS B10867398 2-[(5-methyl-4H-1,2,4-triazol-3-yl)thio]-N-4-quinolinylacetamide

2-[(5-methyl-4H-1,2,4-triazol-3-yl)thio]-N-4-quinolinylacetamide

Cat. No.: B10867398
M. Wt: 299.35 g/mol
InChI Key: JZJHNEPRDNPJCP-UHFFFAOYSA-N
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Description

2-[(5-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N~1~-(4-QUINOLYL)ACETAMIDE is an organic compound that belongs to the class of phenyl-1,2,4-triazoles These compounds are characterized by a triazole ring substituted with a phenyl group

Preparation Methods

The synthesis of 2-[(5-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N~1~-(4-QUINOLYL)ACETAMIDE typically involves multi-step chemical reactions. One common method includes the cyclization of thiosemicarbazide with formic acid to form 1,2,4-triazole-3-thiol, followed by further reactions to introduce the quinolyl and acetamide groups . Industrial production methods may involve optimization of these reactions to increase yield and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The triazole ring can be oxidized using reagents like hydrogen peroxide or nitric acid.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazole ring. Common reagents used in these reactions include acetic acid, sodium hydroxide, and various organic solvents.

Mechanism of Action

The mechanism of action of 2-[(5-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N~1~-(4-QUINOLYL)ACETAMIDE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can lead to various biological effects, including the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar compounds include other phenyl-1,2,4-triazoles and quinolyl derivatives. Compared to these compounds, 2-[(5-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N~1~-(4-QUINOLYL)ACETAMIDE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Some similar compounds include:

Properties

Molecular Formula

C14H13N5OS

Molecular Weight

299.35 g/mol

IUPAC Name

2-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]-N-quinolin-4-ylacetamide

InChI

InChI=1S/C14H13N5OS/c1-9-16-14(19-18-9)21-8-13(20)17-12-6-7-15-11-5-3-2-4-10(11)12/h2-7H,8H2,1H3,(H,15,17,20)(H,16,18,19)

InChI Key

JZJHNEPRDNPJCP-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=NN1)SCC(=O)NC2=CC=NC3=CC=CC=C32

Origin of Product

United States

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